molecular formula C3H9BF4O B1221110 Trimethyloxonium tetrafluoroborate CAS No. 420-37-1

Trimethyloxonium tetrafluoroborate

Cat. No. B1221110
CAS RN: 420-37-1
M. Wt: 147.91 g/mol
InChI Key: CZVZBKHWOFJNCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Trimethyloxonium tetrafluoroborate involves the exchange of dimethyl ether into triethyloxonium tetrafluoroborate. The process is detailed by Duguid, Nystrom, and Hager (1971), who developed assays for both the concentration and specific activity of the oxonium salt. Their research highlights the relative advantages of using the methyl reagent over the ethyl reagent, indicating a preference for Trimethyloxonium tetrafluoroborate in certain synthetic applications (Duguid, Nystrom, & Hager, 1971).

Molecular Structure Analysis

Although specific studies focusing solely on the molecular structure analysis of Trimethyloxonium tetrafluoroborate within the provided references were not highlighted, the molecular structure plays a crucial role in its reactivity and applications. The compound's structure, featuring a positively charged oxonium ion paired with a tetrafluoroborate anion, makes it a highly reactive methylating agent. This reactivity is fundamental to its use in various organic transformations.

Chemical Reactions and Properties

Trimethyloxonium tetrafluoroborate is extensively used as a derivatizing reagent, particularly in transforming organic acids into their methyl esters, as noted by Liebich and Gešele (1999). Their work demonstrates the reagent's efficiency in reacting with acids in aqueous solutions, providing a safer and more efficient alternative to diazomethane for derivatization purposes (Liebich & Gešele, 1999). Moreover, Ritter, Poschenrieder, and Bracher (2009) have identified a mixture of triethyloxonium tetrafluoroborate and 1,2-dimethoxyethane as a versatile substitute for Trimethyloxonium tetrafluoroborate in O-methylation reactions, highlighting its broad utility in organic synthesis (Ritter, Poschenrieder, & Bracher, 2009).

Physical Properties Analysis

The references provided do not specifically address the physical properties of Trimethyloxonium tetrafluoroborate in isolation. However, the compound's physical properties, such as its solid state at room temperature and its stability under specific conditions, are implicit in its handling and application in various research contexts. These properties are critical for its storage, manipulation, and use in laboratory settings.

Chemical Properties Analysis

Trimethyloxonium tetrafluoroborate's chemical properties, including its role as a methylating agent and its reactivity towards various substrates, are central to its applications in organic chemistry. For instance, Keck, Mclaws, and Wager (2000) explored its ability to convert tertiary amides directly to methyl esters, showcasing its utility in modifying chemical structures with high efficiency (Keck, Mclaws, & Wager, 2000). Furthermore, its application in derivatization for enhanced detection and identification by EI-GC-MS and GC-FPD in forensic science highlights its versatile chemical properties (Valdez, Marchioretto, Leif, & Hok, 2018).

Scientific Research Applications

Application in Chromatography and Mass Spectrometry

Trimethyloxonium tetrafluoroborate (TMO) is used as a derivatising reagent in the analysis of urinary organic acids by capillary gas chromatography-mass spectrometry (GC-MS). This method is an alternative to using diazomethane and simplifies sample preparation, improving the speed of analysis. TMO reacts with acids in aqueous solutions, allowing direct application to native urine, making it efficient for profiling organic acids (Liebich & Gešele, 1999).

Involvement in Thermal Decomposition Studies

The thermal decomposition of trimethyloxonium salts, including tetrafluoroborate, has been studied in relation to the conversion of methanol into hydrocarbons. This study provides insights into the chemical behavior of trimethyloxonium salts under different temperature conditions, especially in radical-type reaction conditions (Rimmelin et al., 1986).

Role in O-Methylation Reactions

Trimethyloxonium tetrafluoroborate has been studied as a reagent in O-methylation reactions. Its substitute, the triethyloxonium tetrafluoroborate/1,2-dimethoxyethane mixture, shows versatility and cost-effectiveness for O-methylations in various chemical compounds (Ritter et al., 2009).

Synthesis and Assay Development

The synthesis and assay of high specific activity of 14 C-trimethyloxonium tetrafluoroborate have been explored. This research includes developing assays for the concentration and specific activity of the oxonium salt, offering insights into its relative advantages over other reagents (Duguid et al., 1971).

Enhancing Detection in Forensic Science

In forensic science, TMO·BF4 is used for the derivatization of phosphonic and aminoethylsulfonic acids related to nerve agents in soils, enhancing their detection and identification by electron ionization GC-MS and GC-FPD. This application shows the utility of TMO·BF4 in complex sample analysis and time-sensitive situations, such as proficiency tests by the Organisation for the Prohibition of Chemical Weapons (OPCW) (Valdez et al., 2018).

properties

IUPAC Name

trimethyloxidanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVZBKHWOFJNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[O+](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883377
Record name Trimethyloxonium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyloxonium tetrafluoroborate

CAS RN

420-37-1
Record name Trimethyloxonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethyloxonium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyloxonium tetrafluoroborate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.360
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethyloxonium tetrafluoroborate

Citations

For This Compound
2,560
Citations
CA Valdez, RN Leif, A Alcaraz - Analytica Chimica Acta, 2016 - Elsevier
The effective methylation of phosphonic acids related to chemical warfare agents (CWAs) employing trimethyloxonium tetrafluoroborate (TMO·BF 4 ) for their qualitative detection and …
Number of citations: 30 www.sciencedirect.com
HM Liebich, E Gesele - Journal of Chromatography A, 1999 - Elsevier
… Trimethyloxonium tetrafluoroborate (TMO) is applied as derivatising reagent to transform urinary … We propose trimethyloxonium tetrafluoroborate (TMO) as the methylating agent.This …
Number of citations: 31 www.sciencedirect.com
GE Keck, MD McLaws, TT Wager - Tetrahedron, 2000 - Elsevier
… method for converting the tertiary amide to the corresponding ester, 10 we were led to examine a procedure that involved treating amide 3 with trimethyloxonium tetrafluoroborate, …
Number of citations: 65 www.sciencedirect.com
M Pacenti, S Dugheri, F Villanelli… - Biomedical …, 2008 - Wiley Online Library
… The applications of trimethyloxonium tetrafluoroborate as a methylating agent were implemented in this work. The reaction occurs under mild conditions at room temperature, and it is …
A D'Ulivo, E Pagliano, M Onor, E Pitzalis… - Analytical …, 2009 - ACS Publications
Aqueous phase reaction of trialkyloxonium tetrafluoroborates, R 3 O + BF 4 − (RMe, Et) has been tested in the alkylation of simple inorganic anionic substrates such as halogen ions, …
Number of citations: 41 pubs.acs.org
I Stahl - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 420‐37‐1 ] C 3 H 9 BF 4 O (MW 147.93) (methylating agent; activates CX multiple bonds; esterifies polyfunctional carboxylic acids; catalyst for polymerization of cyclic sulfides and …
Number of citations: 2 onlinelibrary.wiley.com
CA Valdez, MK Marchioretto, RN Leif, S Hok - Forensic science …, 2018 - Elsevier
Trimethyloxonium tetrafluoroborate (TMO·BF 4 ) has been used in the simultaneous derivatization of phosphonic and 2-aminoethylsulfonic acids related to nerve agents in different soils …
Number of citations: 25 www.sciencedirect.com
A Ritter, H Poschenrieder, F Bracher - Zeitschrift für Naturforschung …, 2009 - degruyter.com
The triethyloxonium tetrafluoroborate/1,2-dimethoxyethane (TEO/DME) mixture is a versatile and cheap substitute for trimethyloxonium tetrafluoroborate in O-methylations of pyrrolin-2-…
Number of citations: 4 www.degruyter.com
PM Treichel, KP Wagner, WJ Knebel - Inorganica Chimica Acta, 1972 - Elsevier
… , Br, I) and [PtG-(p-CNGH&H~)~](BF~)~ were obtained in the reactions of trimethyloxonium tetrafluoroborate … Treichel, Wagner, Knebd 1 Reactions of Trimethyloxonium Tetrafluoroborate …
Number of citations: 13 www.sciencedirect.com
RT Dean, LJ DeFilippi, DE Hultquist - Analytical Biochemistry, 1976 - Elsevier
A procedure has been developed for the methylation of hemins using trimethyloxonium tetrafluoroborate. The method is rapid and selective for carboxyl groups, and it can be used to …
Number of citations: 10 www.sciencedirect.com

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